molecular formula C17H13NO3 B12793289 Ccris 5417 CAS No. 85648-43-7

Ccris 5417

Cat. No.: B12793289
CAS No.: 85648-43-7
M. Wt: 279.29 g/mol
InChI Key: UMLPYSLGSGYKJN-UHFFFAOYSA-N
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Description

CCRIS 5417 is a chemical compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a curated database managed by the U.S. National Cancer Institute (NCI) and hosted by the National Library of Medicine. CCRIS compiles experimental data on carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition for over 8,000 chemicals, derived primarily from animal studies (e.g., rodents) and in vitro assays .

  • Test Results: Carcinogenicity classification (e.g., "carcinogenic," "non-carcinogenic"), tumor sites, effective dose ranges, and species-specific responses.
  • Mechanistic Data: Potential metabolic activation pathways, DNA adduct formation, or mutagenicity in Ames tests.
  • Experimental Conditions: Administration routes (oral, dermal), study durations, and control group outcomes .

This compound serves as a reference compound for toxicity screening, regulatory risk assessments, and mechanistic studies linking chemical structure to carcinogenic outcomes .

Properties

CAS No.

85648-43-7

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

4-oxa-19-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C17H13NO3/c19-14-10-6-5-9-7-8-3-1-2-4-11(8)18-13(9)12(10)16-17(21-16)15(14)20/h1-7,14-17,19-20H

InChI Key

UMLPYSLGSGYKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C5C(O5)C(C4O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ccris 5417 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursor compounds under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce this compound on a large scale.

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

Ccris 5417 engages in several reaction categories critical to synthetic and biological applications:

Redox Reactions

The quinone core facilitates reversible electron transfer, making it a potent redox-active agent:

  • Oxidation : Reacts with oxidizing agents like hydrogen peroxide or potassium permanganate to form hydroxylated derivatives.

  • Reduction : Sodium borohydride or lithium aluminum hydride reduces the quinone to hydroquinone derivatives, altering its biological activity.

Nucleophilic Substitution

The compound undergoes substitution at electrophilic sites (e.g., quinone carbonyl groups):

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in the presence of bases to form ethers or esters.

Conjugation Reactions

The hydroxyl groups enable conjugation with biomolecules (e.g., proteins, nucleic acids), enhancing pharmacological properties.

Reagents, Conditions, and Optimization

Experimental studies highlight the impact of reaction parameters on yields and selectivity:

Table 1: Reaction Optimization for Benzylpotassium Cross-Coupling

EntryConditionsYield (%)Source
13 equiv BnK, 0.05 M, no TMEDA89
21 equiv BnK, 0.05 M, no TMEDA58
33 equiv TMEDA in hexane82

Key findings:

  • Excess benzylpotassium (BnK) improves yields due to limited solubility and side-reaction suppression .

  • Electrochemical modulation : Applying small voltages (±100 mV) enhances acid-catalyzed reaction rates by up to 100,000× by altering surface potential .

Major Reaction Products

Reaction TypeReagents/ConditionsMajor ProductApplication
Oxidation H₂O₂, KMnO₄Hydroxylated quinonesAntioxidant agents
Reduction NaBH₄, LiAlH₄Hydroquinone derivativesAnticancer prodrugs
Cross-Coupling Pd catalysis, BnKBenzylated analogsPharmaceutical intermediates

Mechanistic Insights

  • Redox Activity : The quinone/hydroquinone interconversion enables ROS scavenging, critical for antioxidant effects.

  • Electrochemical Enhancement : Surface potential adjustments in acid catalysis reduce activation barriers, enabling dramatic rate increases .

  • Pd-Catalyzed Coupling : Ligand choice (e.g., P1 vs. P2) significantly impacts yields, with bulky phosphines favoring stability .

Challenges and Innovations

  • Solubility Limitations : Poor aqueous solubility necessitates organic solvents (e.g., DMSO) for biological testing.

  • Catalyst Design : Pd complexes with N-heterocyclic carbene ligands improve cross-coupling efficiency .

Scientific Research Applications

Ccris 5417 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism by which Ccris 5417 exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CCRIS 5417, we compare it with three structurally or functionally analogous compounds from CCRIS and other databases (e.g., IARC, RTECS). Key parameters include carcinogenic potency, mutagenicity, and experimental concordance.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound Compound X (CCRIS 2095) Compound Y (IARC Group 2A) Compound Z (RTECS LD50 < 50 mg/kg)
Carcinogenicity Positive (rodent liver) Inconclusive Probable human carcinogen Negative
Mutagenicity (Ames) Negative Positive Positive Negative
Tumor Sites Liver, lung Skin Breast, bladder N/A
Test Species Rat, mouse Mouse only Rat, hamster Rat
Dose Range 50–200 mg/kg/day 10–100 mg/kg/day 5–50 mg/kg/day 25–500 mg/kg/day
Regulatory Status EPA Category B2 Unclassified IARC Group 2A OSHA non-hazardous
Key References NCI Technical Report 543 J. Toxicol. Pathol. 2019 IARC Monograph 122 RTECS Entry 8765

Key Research Findings

Carcinogenic Potency: this compound exhibits species-specific carcinogenicity, inducing liver and lung tumors in rats and mice at moderate doses (50–200 mg/kg/day). In contrast, Compound Y (IARC Group 2A) shows higher potency at lower doses (5–50 mg/kg/day) and broader tumorigenicity across species . Compound Z, despite high acute toxicity (LD50 < 50 mg/kg), lacks carcinogenic evidence, highlighting the dissociation between acute lethality and chronic carcinogenicity .

Mechanistic Divergence: this compound’s negative Ames test suggests non-genotoxic mechanisms (e.g., oxidative stress, receptor-mediated pathways), whereas Compounds X and Y demonstrate direct DNA damage via mutagenicity . Structural alerts (e.g., aromatic amines in Compound Y) correlate with higher carcinogenic risk, whereas this compound’s profile may involve esterase-mediated metabolic activation .

Regulatory Implications :

  • Discrepancies in classification (e.g., this compound as EPA B2 vs. Compound Y as IARC 2A) reflect differences in evidence weighting (animal vs. human data) and testing protocols .

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